Morpholin-2-one

Description

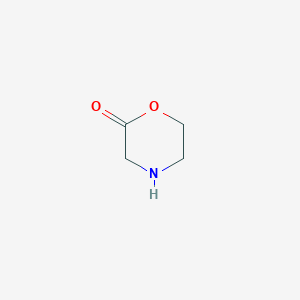

Structure

3D Structure

Properties

IUPAC Name |

morpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJAAMMKABEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601224 | |

| Record name | Morpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-15-0 | |

| Record name | 2-Morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Morpholin-2-one: Core Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of morpholin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, detailed structural analysis, and key synthetic methodologies, offering field-proven insights to inform experimental design and application.

Core Properties and Structural Elucidation

This compound (also known as 2-morpholinone) is a six-membered heterocyclic compound containing both an amide and an ether functional group. Its unique structural arrangement imparts a desirable balance of hydrophilicity and lipophilicity, making it a valuable building block in the design of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₇NO₂ | |

| Molecular Weight | 101.10 g/mol | |

| CAS Number | 4441-15-0 | |

| Melting Point | 178 °C | |

| Boiling Point | 258.6 ± 33.0 °C at 760 Torr | |

| Density | 1.122 ± 0.06 g/cm³ | |

| pKa | 6.89 ± 0.20 (Predicted) |

Structural Analysis and Spectroscopic Data

The structural integrity of this compound is paramount for its application. A combination of spectroscopic techniques provides a detailed picture of its molecular architecture.

The fundamental structure of this compound is depicted below. The ring typically adopts a chair conformation to minimize steric strain.

Caption: 2D structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the methylene protons adjacent to the nitrogen and oxygen atoms, as well as the N-H proton. The protons on the carbons adjacent to the electronegative oxygen atom (C5-H and C6-H) are deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H).[1] The exact chemical shifts and coupling constants are influenced by the solvent and any substitution on the ring.[2][3]

-

¹³C NMR: Due to the symmetry of the unsubstituted morpholine ring, the proton-decoupled ¹³C NMR spectrum typically shows two signals for the ring carbons.[1] The carbonyl carbon (C2) will appear significantly downfield. The carbons adjacent to the oxygen (C6) will be at a lower field than the carbon adjacent to the nitrogen (C3 and C5).[2][3][4]

The IR spectrum of this compound provides valuable information about its functional groups. Key vibrational frequencies include:

-

N-H stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band typically found around 1670-1690 cm⁻¹.

-

C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, usually observed in the 1070-1150 cm⁻¹ region.

-

C-H stretch: Absorptions for the methylene groups in the 2850-3000 cm⁻¹ range.[5][6][7][8]

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting fragments. Common fragmentation pathways for cyclic ethers and amides include alpha-cleavage and ring-opening reactions.[9][10][11][12]

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold is a topic of considerable interest, with various methods developed to access this versatile building block and its derivatives.

Asymmetric Synthesis

The development of asymmetric routes to chiral morpholin-2-ones is of particular importance for their application in drug discovery. One notable approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[5] This method allows for the stereocontrolled synthesis of 3-substituted morpholin-2-ones in high yields and enantioselectivities. The mechanism often involves the formation of a chiral epoxide intermediate, which then undergoes a regioselective ring-opening and subsequent cyclization.

Another powerful strategy is the chiral phosphoric acid-catalyzed domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. This represents a formal asymmetric aza-benzilic ester rearrangement.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. scienceasia.org [scienceasia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti | 4 Citations [scispace.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Synthesis of Morpholin-2-one Scaffolds from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine and morpholin-2-one motifs are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2][3] Their favorable pharmacokinetic properties make them desirable components in drug design. This guide provides an in-depth exploration of synthetic strategies for constructing morpholin-2-ones, with a particular focus on leveraging the inherent chirality of amino acids. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the strategic considerations necessary for the efficient and stereoselective synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of Morpholin-2-ones in Drug Discovery

Morpholin-2-ones are six-membered heterocyclic compounds containing both an ether and an amide functional group. This unique combination imparts a favorable balance of hydrophilicity and lipophilicity, contributing to improved solubility, metabolic stability, and oral bioavailability of drug candidates.[2] Furthermore, the this compound ring system can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, enhancing binding affinity and selectivity for biological targets. The potent antiemetic drug Aprepitant is a notable example of a marketed therapeutic agent featuring a this compound core.[4][5]

The use of readily available and chiral α-amino acids as starting materials offers a convergent and stereocontrolled route to enantiomerically pure morpholin-2-ones. This is of paramount importance in drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile.

Core Synthetic Strategies

The synthesis of morpholin-2-ones from amino acids generally involves two key bond formations: the N-C bond and the O-C (ester) bond of the heterocyclic ring. The sequence and methodology of these bond-forming events define the various synthetic approaches.

Strategy 1: N-Alkylation followed by Intramolecular Cyclization

This is one of the most common and direct approaches. It involves the initial N-alkylation of an amino acid or its corresponding ester with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. The subsequent intramolecular cyclization (lactonization) of the resulting N-substituted amino acid derivative furnishes the this compound ring.

A classic approach involves the reaction of an amino acid ester with ethylene oxide or a 2-haloethanol (e.g., 2-bromoethanol). The amino group acts as a nucleophile, opening the epoxide or displacing the halide to form an N-(2-hydroxyethyl)amino acid ester.

-

Causality in Experimental Choices: The use of an amino acid ester instead of the free acid is crucial to prevent the carboxylate from competing with the amino group as a nucleophile. The choice between ethylene oxide and 2-haloethanols often depends on reaction scale, safety considerations (ethylene oxide is a gas), and the desired reaction conditions.

Reductive amination offers a milder alternative for N-alkylation. An amino acid is reacted with glycolaldehyde or a protected equivalent in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to directly form the N-(2-hydroxyethyl)amino acid.[6]

-

Expertise & Experience: While effective, this method can sometimes be complicated by the instability of glycolaldehyde. Using a more stable precursor, like 2,2-dimethoxyethanal, which generates the aldehyde in situ under acidic conditions, can lead to more reproducible results.

The final ring-closing step is an intramolecular esterification. This is typically achieved by heating the N-(2-hydroxyethyl)amino acid, often in the presence of an acid or base catalyst.

-

Trustworthiness: The success of the cyclization is highly dependent on the substrate and reaction conditions. Driving the reaction to completion often requires the removal of water, for instance, by using a Dean-Stark apparatus or by performing the reaction in a high-boiling solvent.

Experimental Protocol: Synthesis of (S)-4-benzyl-3-methylthis compound from L-Alanine

-

N-Benzylation: To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and benzaldehyde (1.1 eq). Stir for 30 minutes at room temperature.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

N-Alkylation with Ethylene Oxide: The crude N-benzyl alanine methyl ester is then reacted with ethylene oxide in a sealed vessel to yield the N-benzyl-N-(2-hydroxyethyl)alanine methyl ester.

-

Cyclization: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide. The resulting amino acid is then heated in toluene with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water, to afford (S)-4-benzyl-3-methylthis compound.

Strategy 2: N-Acylation with an α-Haloacetyl Halide followed by Intramolecular Williamson Ether Synthesis

This strategy reverses the bond-forming sequence. The amino group of the amino acid is first acylated with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. The resulting N-(α-haloacyl)amino acid is then subjected to intramolecular cyclization via a Williamson ether synthesis-type reaction.[7][8]

-

Causality in Experimental Choices: This method is often high-yielding and applicable to a wide range of amino acids. The Schotten-Baumann conditions (reaction in a biphasic system with an aqueous base) are commonly employed for the initial N-acylation to efficiently trap the liberated HCl.[7]

-

Trustworthiness: The intramolecular cyclization is typically promoted by a base. The choice of base is critical; a relatively weak base like sodium bicarbonate is often sufficient to deprotonate the carboxylic acid, which then acts as the nucleophile to displace the halide.[8] Stronger bases can lead to side reactions, including epimerization of the chiral center.

Experimental Protocol: Synthesis of 3-substituted Morpholine-2,5-diones [8]

-

N-Acylation: An amino acid (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide at 0 °C. Chloroacetyl chloride (1.1 eq) is added dropwise while maintaining the pH between 10 and 11. The reaction is stirred for 2-3 hours at 0 °C.

-

Acidification and Extraction: The reaction mixture is acidified with concentrated HCl to pH 1-2, leading to the precipitation of the N-(chloroacetyl)amino acid. The product is then extracted with an organic solvent like ethyl acetate.

-

Cyclization: The N-(chloroacetyl)amino acid is dissolved in a suitable solvent such as DMF, and a base like sodium bicarbonate (2.0 eq) is added. The mixture is heated to promote intramolecular cyclization.

-

Purification: After completion of the reaction, the product is isolated by filtration and purified by recrystallization or column chromatography.

Green and Catalytic Approaches

Recent research has focused on developing more sustainable and atom-economical methods for this compound synthesis.

One-pot syntheses that combine multiple steps without the isolation of intermediates are highly desirable as they reduce waste, time, and cost.[4][5] For example, a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of 3-aryl morpholin-2-ones.[4][5]

The use of ethylene sulfate as a benign equivalent of 2-haloethanols or ethylene oxide represents a greener approach.[9][10] Ethylene sulfate is a crystalline solid that is easier to handle than gaseous ethylene oxide and avoids the generation of halide waste. The reaction with an amino alcohol proceeds via selective monoalkylation, followed by cyclization.[9][10]

Stereochemical Considerations

Preserving the stereochemical integrity of the starting amino acid is a critical aspect of this compound synthesis. The α-carbon of the amino acid is prone to racemization, particularly under harsh basic or acidic conditions.

-

Expertise & Experience: For methods involving N-acylation followed by cyclization, the choice of base and reaction temperature for the ring-closing step is crucial. Milder bases and lower temperatures are generally preferred to minimize epimerization. For methods involving reductive amination, the choice of reducing agent can also influence the stereochemical outcome.

Protecting Group Strategies

For amino acids with reactive side chains (e.g., lysine, aspartic acid, serine), the use of protecting groups is often necessary to prevent unwanted side reactions.[11][12][13]

-

Expertise & Experience: The choice of protecting groups should be orthogonal to the reaction conditions used for the synthesis of the this compound ring. For example, if acidic conditions are used for cyclization, an acid-labile protecting group like a tert-butoxycarbonyl (Boc) group on a side-chain amine would not be suitable. In such cases, a base-labile group like a fluorenylmethyloxycarbonyl (Fmoc) group or a group removable by hydrogenolysis like a benzyloxycarbonyl (Cbz) group would be more appropriate.[12][13]

Data Presentation

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

| N-Alkylation & Cyclization | Ethylene oxide, 2-haloethanols, glycolaldehyde | Convergent, utilizes readily available starting materials | Can require harsh conditions, potential for over-alkylation |

| N-Acylation & Cyclization | α-Haloacetyl halides | High-yielding, generally good stereocontrol | Generates halide waste |

| Green/Catalytic Methods | Ethylene sulfate, one-pot procedures | More sustainable, atom-economical | May have limited substrate scope |

Visualizations

Diagram 1: General Synthetic Workflow for this compound Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. scispace.com [scispace.com]

- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]

A Technical Guide to the Chemical Characterization of Morpholin-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive chemical characterization of Morpholin-2-one (CAS No. 4441-15-0), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document outlines a multi-technique approach, integrating spectroscopic and physicochemical analyses to ensure the unambiguous confirmation of structure, identity, purity, and stability. Detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside methods for determining key physical properties such as melting point and solubility. The causality behind experimental choices and the synergy between different analytical techniques are emphasized to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the characterization of this compound.

Introduction to this compound

This compound, with the molecular formula C₄H₇NO₂, is a six-membered heterocyclic compound containing both an amide (lactone) and an ether functional group.[1] Its structure is a key building block, or pharmacophore, in the development of novel therapeutic agents and serves as a versatile intermediate in organic synthesis.[2] Given its potential applications, the ability to rigorously characterize this compound is paramount. Incomplete or inaccurate characterization can lead to irreproducible biological data and flawed structure-activity relationship (SAR) studies. This guide establishes an integrated workflow to provide a high-confidence analytical data package for any synthesized batch of this compound.

Synthesis and Purification

While numerous synthetic routes to this compound and its derivatives exist,[2][3][4] a common laboratory-scale synthesis involves the cyclization of an N-substituted ethanolamine derivative. A representative conceptual pathway is the intramolecular cyclization of N-(2-hydroxyethyl)glycine or its ester derivatives.

Rationale for Method Selection: This approach is often favored for its use of readily available starting materials and generally good yields. The critical step is the ring-closure, which can be promoted under specific temperature and pH conditions to favor the formation of the six-membered ring over polymerization.

General Synthesis Protocol (Conceptual)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-(2-hydroxyethyl)glycine precursor in a suitable high-boiling point solvent (e.g., toluene, DMF).

-

Cyclization: Add a catalytic amount of a suitable acid or base to promote intramolecular condensation. Heat the reaction mixture to reflux (e.g., 60-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then subjected to purification.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is the preferred method for obtaining high-purity this compound, which typically presents as a crystalline solid. Column chromatography using silica gel may also be employed if impurities are not readily removed by recrystallization.[5]

Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization. The combination of NMR, IR, and MS provides a detailed picture of the molecular structure, confirming atom connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The morpholine ring typically adopts a chair conformation, which influences the chemical environment of its protons.[6]

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean vial. Deuterated solvents are essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[6]

-

Transfer: Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four methylene groups and the N-H proton.

-

N-H Proton: A broad singlet, typically in the range of δ 6.0-8.0 ppm. Its chemical shift can be variable and concentration-dependent.

-

-O-CH₂-C=O (C3-H₂): A singlet or narrow multiplet adjacent to the carbonyl group.

-

-N-CH₂- (C5-H₂): A triplet or multiplet adjacent to the nitrogen atom.

-

-O-CH₂- (C6-H₂): A triplet or multiplet adjacent to the ether oxygen, typically shifted downfield relative to the C5 protons due to the oxygen's electronegativity.[6]

Interpretation of ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (C=O): The least shielded carbon, appearing far downfield, typically in the δ 165-175 ppm region.[7]

-

Methylene Carbons (C3, C5, C6): Three signals in the aliphatic region (δ 40-70 ppm). The carbon adjacent to the ether oxygen (C6) will be the most downfield of the three, while the carbon adjacent to the nitrogen (C5) will be further upfield.[6][7]

| Table 1: Representative NMR Data for Morpholine Scaffolds | |

| Nucleus | Typical Chemical Shift (δ) Range (ppm) |

| ¹H (N-H) | 6.0 - 8.0 (broad s) |

| ¹H (O-CH₂ -C=O) | ~4.2 |

| ¹H (N-CH₂ ) | ~3.4 |

| ¹H (O-CH₂ ) | ~3.8 |

| ¹³C (C=O) | 165 - 175 |

| ¹³C (O-C H₂-C=O) | 65 - 70 |

| ¹³C (O-C H₂) | 60 - 65 |

| ¹³C (N-C H₂) | 40 - 50 |

| Note: Exact chemical shifts are dependent on solvent and substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Protocol for IR Sample Preparation (KBr Pellet):

-

Grinding: Grind a small amount (1-2 mg) of dry this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Interpretation of IR Spectrum: The IR spectrum of this compound is characterized by several key absorption bands.

| Table 2: Key IR Absorption Bands for this compound | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide/lactone) | 1720 - 1750 (strong)[8] |

| C-O-C Stretch (ether) | 1100 - 1150 (strong) |

The presence of a strong absorption band around 1740 cm⁻¹ is highly indicative of the carbonyl group within the six-membered ring, while the broad N-H stretch and the strong C-O-C stretch confirm the other key functional groups.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol for MS Analysis (Electrospray Ionization - ESI):

-

Solution Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

Interpretation of Mass Spectrum:

-

Molecular Ion: For this compound (C₄H₇NO₂), the exact mass is 101.0477 Da.[1] In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 102.0550. HRMS should confirm this mass to within 5 ppm.

-

Fragmentation: Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern, such as the loss of CO or parts of the ethyl ether linkage, can provide further structural confirmation.[10][11]

Physicochemical Characterization

Physicochemical properties are critical for assessing purity and predicting the behavior of the compound in various applications, such as formulation development.

Melting Point Analysis

The melting point is a sensitive indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Protocol:

-

Load a small amount of the dry, crystalline this compound into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

The reported melting point for this compound is approximately 178 °C.[12]

Solubility Profile

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing.

Protocol:

-

Add a known amount of this compound (e.g., 10 mg) to a set volume of various solvents (e.g., 1 mL) at room temperature.

-

Observe and record the solubility, which can be categorized qualitatively (e.g., soluble, partially soluble, insoluble).

-

The presence of polar N-H and C=O groups suggests good solubility in polar protic solvents.

| Table 3: General Solubility Profile | |

| Solvent Class | Expected Solubility |

| Water | Soluble / Miscible |

| Alcohols (Methanol, Ethanol) | Soluble |

| Chlorinated Solvents (DCM, Chloroform) | Soluble |

| Ethers (Diethyl ether) | Sparingly Soluble |

| Apolar Hydrocarbons (Hexanes) | Insoluble |

Integrated Characterization Workflow

No single technique is sufficient for unambiguous characterization. The strength of this guide lies in the integration of data from multiple orthogonal techniques. The following workflow illustrates the logical progression of experiments to achieve a high-confidence characterization.

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

This workflow demonstrates a self-validating system. For instance, a sharp melting point suggests high purity, justifying the resources for definitive NMR and MS analysis. IR spectroscopy provides a quick confirmation of the key functional groups (amide, ether), which must be consistent with the detailed structure elucidated by NMR. Finally, high-resolution mass spectrometry confirms that the observed structure has the correct elemental composition, providing the final piece of evidence.

Conclusion

The chemical characterization of this compound requires a systematic and multi-faceted analytical approach. By following the integrated workflow and protocols outlined in this guide—combining synthesis, purification, spectroscopic analysis (NMR, IR, MS), and physicochemical testing (melting point, solubility)—researchers can ensure the unambiguous identification, purity, and structural integrity of their material. This level of rigorous characterization is the essential foundation for reliable and reproducible scientific research and development.

References

- 1. This compound | C4H7NO2 | CID 19910037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. preprints.org [preprints.org]

- 12. Page loading... [wap.guidechem.com]

Morpholin-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery

A Senior Application Scientist's Guide to Leveraging the Morpholin-2-one Scaffold in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant premium on the development of enantiomerically pure drug candidates.[1] Chirality profoundly influences a drug's interaction with its biological target, dictating its pharmacological and toxicological profile.[1] Consequently, the ability to construct complex, three-dimensional molecular architectures with precise stereochemical control is a cornerstone of modern drug discovery. Within the synthetic chemist's toolkit, chiral building blocks serve as invaluable starting points for the efficient and stereoselective synthesis of these intricate molecules. Among these, the this compound scaffold has emerged as a particularly versatile and powerful platform. Its rigid, heterocyclic structure, endowed with multiple points for stereocontrolled functionalization, makes it an ideal template for the synthesis of a wide array of biologically active compounds.

This in-depth technical guide provides a comprehensive overview of this compound as a chiral building block for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, exploring its stereoselective synthesis, its utility as a chiral auxiliary, and its role in the construction of complex molecular targets. By understanding the underlying causality of experimental choices and leveraging self-validating protocols, researchers can effectively harness the potential of this remarkable scaffold.

The Strategic Advantage of the this compound Core

The this compound ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers several strategic advantages in asymmetric synthesis:

-

Conformational Rigidity: The cyclic nature of the scaffold restricts conformational freedom, allowing for predictable and highly diastereoselective transformations at adjacent stereocenters.

-

Defined Stereochemical Information: Once a stereocenter is established on the this compound ring, it can effectively direct the stereochemical outcome of subsequent reactions.

-

Versatile Functionalization: The nitrogen and carbonyl functionalities, along with the carbon backbone, provide multiple handles for diverse chemical modifications.

-

Biologically Relevant Scaffold: The morpholine and morpholinone motifs are prevalent in a wide range of FDA-approved drugs and bioactive natural products, highlighting their favorable pharmacokinetic and pharmacodynamic properties.[2][3][4]

Enantioselective Synthesis of this compound Derivatives

The foundation of utilizing this compound as a chiral building block lies in the ability to synthesize it in an enantiomerically pure form. Several powerful strategies have been developed to achieve this, each with its own set of advantages and mechanistic nuances.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable and well-established methods involves the use of a chiral auxiliary. This approach leverages a readily available, enantiopure molecule to guide the stereochemical course of a reaction, after which the auxiliary can be cleaved and recycled. A notable example is the practical and high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals using pseudoephedrine as a chiral auxiliary.[5][6][7] This Brønsted acid-catalyzed reaction proceeds with high yields and selectivities.[5][6][8]

Experimental Protocol: Asymmetric Synthesis of Morpholin-2-ones using Pseudoephedrine Auxiliary [5][6]

-

Step 1: Preparation of Arylglyoxals: Aryl methyl ketones are oxidized using HBr and DMSO at 60 °C for 9 hours to yield the corresponding arylglyoxals (60–99% yield).[6]

-

Step 2: Condensation and Rearrangement: The arylglyoxal hydrate is reacted with pseudoephedrine in the presence of a Brønsted acid catalyst. This promotes a condensation reaction followed by a rearrangement to afford the morpholinone product in high yield and diastereoselectivity.[5][6]

-

Step 3: Auxiliary Cleavage: The pseudoephedrine auxiliary can be subsequently removed through a two-step protocol to yield the chiral 1,2-amino alcohol or the desired this compound derivative.[5][6][8]

The choice of a Brønsted acid is critical in this transformation. The acid protonates the carbonyl group of the arylglyoxal, activating it for nucleophilic attack by the amino group of the pseudoephedrine. The subsequent rearrangement is driven by the thermodynamic stability of the six-membered morpholinone ring.

Catalytic Enantioselective Methods

While chiral auxiliary-based methods are robust, the development of catalytic enantioselective strategies is highly desirable for their atom economy and efficiency. A significant breakthrough in this area is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[9][10][11]

This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[9][10][11][12] This represents a formal asymmetric aza-benzilic ester rearrangement.[9][10]

Diagram: Catalytic Enantioselective Synthesis of Morpholin-2-ones

Caption: Catalytic cycle for the enantioselective synthesis of morpholin-2-ones.

This catalytic approach offers a direct and efficient route to enantioenriched morpholin-2-ones, which are key intermediates in the synthesis of pharmaceuticals like the neurokinin-1 receptor antagonist L-742,694.[10]

A more recent development involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones.[2][11][12][13] This method utilizes a quinine-derived urea as an organocatalyst and has been successfully applied to the synthesis of an intermediate for the antiemetic drug Aprepitant.[2][12][13]

This compound as a Chiral Scaffold: Diastereoselective Functionalization

Once the chiral this compound core is established, it serves as an excellent scaffold for further diastereoselective transformations. The existing stereocenter(s) on the ring effectively control the facial selectivity of incoming reagents.

Stereoselective Alkylation

The α-carbon to the carbonyl group of the this compound is readily deprotonated to form an enolate. The rigid conformation of the ring system then directs the approach of an electrophile from the less sterically hindered face, leading to high diastereoselectivity in alkylation reactions.

Table: Diastereoselective Alkylation of a Chiral this compound

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | LDA | THF | -78 | >95:5 |

| 2 | Benzyl Bromide | LHMDS | THF | -78 | >95:5 |

| 3 | Allyl Bromide | KHMDS | Toluene | -78 | 90:10 |

The choice of base and solvent can significantly influence the diastereoselectivity. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are typically employed to ensure rapid and complete enolate formation.

Synthesis of Bicyclic Lactams

Chiral morpholin-2-ones can serve as precursors for the synthesis of more complex, fused ring systems such as bicyclic lactams.[14][15][16] These structures are valuable scaffolds for the construction of substituted piperidines, a prevalent heterocycle in approved drugs.[14] One effective methodology involves an aza-annulation of β-enaminoesters derived from suitable β-amino alcohols.[14][15]

Diagram: Synthesis of Bicyclic Lactams from this compound Derivatives

Caption: General workflow for the synthesis of bicyclic lactams.

Applications in Drug Discovery: Case Studies

The utility of this compound as a chiral building block is best illustrated through its successful application in the synthesis of biologically active molecules.

Aprepitant (EMEND®)

As previously mentioned, a key intermediate for the synthesis of the antiemetic drug Aprepitant is a chiral this compound.[2] The stereocenter at the C3 position of the this compound is crucial for the drug's activity. The one-pot catalytic synthesis provides a rapid and efficient entry to this important intermediate.[2][12]

Neurokinin-1 (NK1) Receptor Antagonists

The chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones has been applied to a concise synthesis of L-742,694, a potent neurokinin-1 receptor antagonist.[10] This demonstrates the power of this methodology in accessing complex and medicinally relevant scaffolds.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. The development of robust and efficient methods for its enantioselective synthesis, coupled with its predictable diastereoselective functionalization, has made it an attractive starting point for the construction of a wide range of complex and biologically active molecules.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the synthesis of chiral morpholin-2-ones. Furthermore, the exploration of novel transformations of the this compound scaffold to access new and diverse chemical space will undoubtedly lead to the discovery of new therapeutic agents. For researchers in drug development, a deep understanding of the principles and protocols outlined in this guide will be instrumental in leveraging the full potential of this powerful chiral building block.

References

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

-

Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

-

Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]

-

ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. [Link]

-

Selected examples of drugs containing chiral morpholine moieties. ResearchGate. [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. National Institutes of Health. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

-

Asymmetric syntheses of fused bicyclic lactams. PubMed. [Link]

-

Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric syntheses of fused bicyclic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholin-2-one Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Introduction: The Rising Prominence of the Morpholin-2-one Scaffold in Medicinal Chemistry

The this compound scaffold, a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, has emerged as a privileged structure in modern drug discovery.[1] Its unique combination of features—a lactam moiety, a chiral center at C-3, and the potential for diverse substitutions—renders it a versatile template for the design of novel therapeutic agents.[2] The presence of the morpholine core can enhance the pharmacokinetic properties of a molecule, improving its solubility, metabolic stability, and ability to cross the blood-brain barrier.[3][4] This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, with a focus on its applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the this compound Scaffold: A Practical Approach

The construction of the this compound ring can be achieved through various synthetic strategies. A common and efficient method involves the cyclization of an N-(α-haloacyl)-α-amino acid.[5] This two-step process offers a straightforward route to a wide range of substituted morpholin-2-ones, starting from readily available amino acids.

Experimental Protocol: Synthesis of Morpholine-2,5-diones from Amino Acids

This protocol details a high-yield synthesis of morpholine-2,5-diones, which are closely related to and can be precursors for this compound derivatives.[5]

Step 1: Synthesis of N-(2-chloroacetyl)-amino acid

-

Dissolve the starting amino acid (e.g., Leucine, 1 equivalent) in a suitable aqueous base (e.g., 2 M NaOH).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the N-(2-chloroacetyl)-amino acid.

Step 2: Cyclization to form the Morpholine-2,5-dione

-

Dissolve the N-(2-chloroacetyl)-amino acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add the solution dropwise over several hours to a stirred suspension of a base (e.g., sodium bicarbonate, 3 equivalents) in DMF at an elevated temperature (e.g., 60°C).[5]

-

Continue stirring the reaction mixture at the same temperature for 24 hours.[5]

-

Cool the mixture to 0°C and filter to remove the inorganic salts.[5]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired morpholine-2,5-dione.

Diagram of the Synthesis of Morpholine-2,5-dione

Caption: Synthetic pathway for morpholine-2,5-diones.

Anticancer Activity: A Promising Frontier

The this compound scaffold is a prominent feature in a variety of compounds with significant anticancer activity.[3] These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

One of the key mechanisms by which morpholine-containing compounds exhibit anticancer activity is through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[6] Molecular docking studies have revealed that morpholine derivatives can bind to the active site of topoisomerase II with high affinity, leading to the inhibition of its enzymatic activity.[6] Additionally, some morpholine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][8] This can be triggered through the intrinsic pathway, involving the mitochondria and the generation of reactive oxygen species (ROS).[7] Certain morpholine-substituted quinazolines have been found to cause cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.[4][9]

Signaling Pathway for Apoptosis Induction by this compound Derivatives

Caption: Mechanism of neuroprotection by this compound derivatives.

Quantitative Data: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Morpholine-quinoline derivative (53g) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [10] |

| Morpholine-chalcone derivative | Monoamine Oxidase B (MAO-B) | 0.030 | [10] |

| Morpholine-thiazole derivative (24) | Carbonic Anhydrase II | Ki = 9.64 ± 0.007 | [11] |

| Morpholine-triazole derivative (10) | Urease | 2.37 ± 0.19 | [12] |

Antiviral Activity

While less extensively studied than its other biological activities, the morpholine scaffold has also shown promise as a component of antiviral agents. [1]For instance, certain quinoline derivatives incorporating a morpholine moiety have demonstrated activity against Dengue virus serotype 2. [13]Further research is needed to fully elucidate the potential of the this compound scaffold in the development of novel antiviral therapies.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compelling starting point for the development of new drugs targeting a wide range of diseases. The demonstrated efficacy of this compound and related compounds in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their therapeutic potential. Future research should focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel synthetic methodologies to further diversify the scaffold and the investigation of their mechanisms of action at the molecular level will be crucial for translating the promise of this remarkable scaffold into clinically effective therapies.

References

- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). AIP Conference Proceedings.

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (n.d.). Taylor & Francis Online.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021).

- Pharmacological profile of morpholine and its derivatives Several... (n.d.).

- Representative bioactive molecules having a morpholin‐2‐one moiety. (n.d.).

- A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing.

- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024).

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.

- Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. (2025).

- Antimicrobial activity of morpholine derivatives 3-6. (n.d.).

- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Publishing.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2022). MDPI.

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2013).

- (PDF) morpholine antimicrobial activity. (2016).

- Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. (2025). PubMed.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis | Request PDF. (2024).

- A review on pharmacological profile of Morpholine derivatives. (2025).

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022).

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012).

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022).

- Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. (2016). PubMed.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing.

- Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (2008). PubMed.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). MDPI.

- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).

- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine-containing molecular scaffolds of our in-house library. The... (n.d.).

- A review on pharmacological profile of Morpholine derivatives. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 7. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03385J [pubs.rsc.org]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

The Emergence of Morpholin-2-one Derivatives: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The morpholine-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique structural features, combining both an ether and an amide functionality within a six-membered ring, contribute to favorable physicochemical properties and the ability to engage in diverse biological interactions.[2] This technical guide provides a comprehensive overview of the discovery of novel morpholin-2-one derivatives, detailing advanced synthetic strategies, robust characterization methodologies, and their burgeoning therapeutic applications.

The this compound Core: A Scaffold of Therapeutic Promise

The morpholine ring is a cornerstone in the design of various pharmacological agents, enhancing the pharmacokinetic profile of bioactive molecules.[2][3] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][5] The constrained conformation of the this compound ring system can improve metabolic stability and resistance to enzymatic degradation compared to more flexible linear amides.[6] This inherent stability, coupled with the potential for multi-vector diversification, makes the this compound scaffold a highly attractive starting point for the development of novel therapeutics.

Navigating the Synthetic Landscape: Strategies for Novel this compound Derivatives

The construction of the this compound core and its subsequent functionalization can be achieved through a variety of synthetic approaches. The choice of methodology is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), particularly the Ugi reaction, have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials.[7][8] The Ugi five-center three-component reaction (U-5C-3CR) offers a one-pot procedure for the synthesis of novel 3-substituted this compound-5-carboxamide derivatives.[7] This approach utilizes a bifunctional component, such as glycolaldehyde dimer, in combination with α-amino acids and isocyanides to generate a diverse library of this compound derivatives in moderate to good yields.[7][8]

A key advantage of the Ugi reaction is the ability to introduce multiple points of diversity in a single step by simply varying the starting components.[9] This facilitates the creation of large chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

-

To a precooled (-40 °C) suspension of an α-amino acid (1.2 equiv.) in 2,2,2-trifluoroethanol (TFE), add a premixed solution of an isocyanide (1.0 equiv.) and glycolaldehyde dimer (1.0 equiv.) in TFE.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted this compound-5-carboxamide derivative.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a classic and effective method for the formation of the morpholine-2-one ring. This strategy typically involves the formation of a key intermediate containing both a nucleophilic amine or alcohol and an electrophilic carbonyl or haloacetyl group, which then undergoes ring closure.

One common approach involves the reaction of an amino acid with a haloacetyl halide to form an N-(haloacetyl)-amino acid intermediate.[10] Subsequent treatment with a base promotes intramolecular cyclization to yield the morpholin-2,5-dione.[10]

Another strategy involves the domino ring-opening cyclization (DROC) of epoxides.[11][12] This one-pot approach can involve a Knoevenagel condensation/asymmetric epoxidation followed by the DROC with an appropriate amino alcohol to furnish 3-substituted morpholin-2-ones with high enantioselectivity.[11][13]

-

Dissolve the N-protected α-amino acid in a suitable solvent such as a mixture of dichloromethane and water.

-

Add an aqueous solution of sodium hydroxide and chloroacetyl chloride at room temperature and stir for 30 minutes.

-

Add an aqueous solution of potassium hydroxide in isopropyl alcohol and continue stirring for 2 hours.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product to obtain the this compound derivative.

Novel One-Pot Approaches

Recent advancements have focused on the development of telescoped or one-pot catalytic syntheses to streamline the production of this compound derivatives.[11][14] These methods offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency. A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence that provides access to 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excess.[11][13]

Structural Elucidation and Characterization

The unambiguous characterization of novel this compound derivatives is crucial for confirming their identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.[6][10] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the amide carbonyl (C=O) and ether (C-O-C) linkages characteristic of the this compound ring.[6] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[6] |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound by determining the percentage composition of each element.[6] |

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds, establishing the absolute stereochemistry.[7] |

Therapeutic Frontiers of this compound Derivatives

The versatile scaffold of this compound has led to the discovery of derivatives with a wide range of therapeutic applications.

Neurodegenerative Diseases

Morpholine-based compounds have shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5] They can act as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of these disorders.[5] The ability of the morpholine moiety to serve as a versatile pharmacophore allows for fine-tuning of the molecule's interaction with these biological targets.[4]

Oncology

Several morpholine-containing compounds are utilized in cancer chemotherapy.[1] The this compound scaffold can be incorporated into molecules that inhibit crucial cellular processes in cancer cells, such as cell division and signaling pathways. For instance, derivatives have been developed as kinase inhibitors, which play a central role in tumor growth and proliferation.[1]

Infectious Diseases

The morpholine core is present in a number of antimicrobial and antifungal agents.[15] For example, some morpholine derivatives act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to fungal cell death.[15] The development of novel this compound derivatives offers a promising avenue for combating drug-resistant pathogens.

Future Directions and Conclusion

The discovery of novel this compound derivatives continues to be a vibrant area of research in medicinal chemistry. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methodologies, including the exploration of novel multicomponent reactions and catalytic one-pot processes. The integration of computational modeling and chemoinformatic analysis will further aid in the rational design of derivatives with enhanced potency and selectivity for specific biological targets.[16]

Visualizations

Figure 1: A generalized workflow for the discovery of novel this compound derivatives.

Figure 2: Schematic of the Ugi five-center three-component reaction.

References

-

Cho, C. G., et al. (2004). An Efficient Synthesis of this compound Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction. Organic Letters, 6(21), 3793–3796. [Link]

-

Ugi, I., et al. (2000). The Ugi Reaction. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Krasavin, M., et al. (2018). Synthesis of Morpholine‐2,5‐diones by Tandem Azido‐Ugi and Ugi Reactions. ChemistrySelect, 3(33), 9474-9478. [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]

-

Gagnon, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(16), 4945. [Link]

-

Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(5), 1-14. [Link]

-

Afonso, C. A. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5262. [Link]

-

Tzara, A., et al. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 26(11), 3247. [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Applicable Chemistry, 3(4), 1622-1631. [Link]

-

Kumar, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2515812. [Link]

-

Kikelj, D. (2012). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. CHIMIA International Journal for Chemistry, 66(6), 406-411. [Link]

-

Zhu, J., et al. (2019). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 10(1), 1-9. [Link]

-

Jampilek, J., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Medicinal Chemistry, 11(7), 613-624. [Link]

-

Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. [Link]

-

Peshkov, V. A., et al. (2018). Synthesis of morpholinones via triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides. Beilstein Journal of Organic Chemistry, 14, 216-222. [Link]

-

Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [Link]

-

Kumari, A., & Singh, R. K. (2020). Biological activities of morpholine derivatives and molecular targets involved. Bioorganic Chemistry, 96, 103578. [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed. [Link]

-

Dwivedi, S., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Education and Research, 7(2), 52-60. [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. [Link]

- Gluchowski, C., et al. (2000). Morpholinone and morpholine derivatives and uses thereof.

-

Kumar, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

-

Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 35. [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 11(2), 524-533. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

Morpholin-2-one: A Cornerstone Heterocycle for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholin-2-one Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.[1] Its saturated, heterocyclic structure, featuring both an amine and an ether functional group, strikes a crucial balance between hydrophilicity and lipophilicity, enhancing properties like blood-brain barrier permeability—a critical attribute for Central Nervous System (CNS) therapeutics.[2] Within this chemical family, this compound (CAS Number: 4441-15-0 ) emerges as a particularly versatile and valuable building block.[3] Its lactam structure provides a rigid backbone and multiple points for chemical elaboration, making it a cornerstone for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug development, providing researchers with the technical insights necessary to leverage this powerful synthetic intermediate.

Physicochemical and Structural Characteristics

The utility of this compound in drug design is rooted in its distinct molecular properties. Understanding these characteristics is paramount for predicting its behavior in both chemical reactions and biological systems.

Core Data and Properties

| Property | Value / Description | Source(s) |

| CAS Number | 4441-15-0 | [3] |

| Molecular Formula | C₄H₇NO₂ | [3] |

| Molecular Weight | 101.10 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Morpholinone | |

| Appearance | Typically a white solid | [4] |

| LogP (Computed) | -0.5 to -0.86 | [3][5] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| pKa (Conjugate Acid, Estimated) | 7.5 - 8.5 | [1] |

| Solubility | Expected to be moderately soluble in water and soluble in various organic solvents. | [1] |

The negative LogP value indicates a hydrophilic nature, while the TPSA, a key predictor of drug transport properties, is well within the range for good oral bioavailability. The basicity of the nitrogen atom is tempered by the adjacent electron-withdrawing carbonyl group and the ether oxygen, a feature that can be fine-tuned through substitution to modulate target engagement and pharmacokinetic properties.[6]

Synthesis and Chemical Reactivity: Forging Complexity

While the unsubstituted this compound serves as a foundational starting material, its true power lies in the synthesis of its derivatives. Modern synthetic chemistry has produced highly efficient, stereocontrolled methods to access functionalized morpholin-2-ones, which are often the direct precursors to active pharmaceutical ingredients.

Key Synthetic Strategies

The synthesis of the this compound core can be approached in several ways, with modern methods focusing on efficiency and stereocontrol. One established method involves the base-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane to yield enantiomerically pure this compound derivatives.[7]

More advanced, one-pot procedures have been developed for creating highly substituted morpholin-2-ones, which are of significant interest to the pharmaceutical industry. These methods often combine several reactions into a single, efficient sequence, saving time and resources.

Caption: One-pot synthesis of chiral morpholin-2-ones.